molecular formula C12H25N3O2 B7053922 (2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide

(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide

Cat. No.: B7053922
M. Wt: 243.35 g/mol
InChI Key: OUHFJFJMLVGVOY-SNVBAGLBSA-N
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Description

(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide is a synthetic organic compound that belongs to the class of amides This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutanoic acid and morpholine.

    Amide Formation: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This is followed by the addition of morpholine to form the amide bond.

    Stereochemistry Control: The stereochemistry at the 2-position is controlled by using chiral auxiliaries or chiral catalysts during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the amide nitrogen, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving binding, inhibition, or activation of these targets, leading to downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3-dimethyl-2-(2-piperidin-4-ylethylamino)butanamide: Similar structure with a piperidine ring instead of a morpholine ring.

    (2S)-3,3-dimethyl-2-(2-pyrrolidin-4-ylethylamino)butanamide: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can influence the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-(2-morpholin-4-ylethylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)10(11(13)16)14-4-5-15-6-8-17-9-7-15/h10,14H,4-9H2,1-3H3,(H2,13,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHFJFJMLVGVOY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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